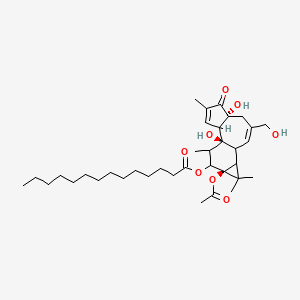
alpha-TPA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-tetradecanoylphorbol-13-acetate, commonly known as alpha-TPA, is a diester of phorbol. It is a potent tumor promoter often employed in biomedical research to activate the signal transduction enzyme protein kinase C. The effects of this compound on protein kinase C result from its similarity to one of the natural activators of classic protein kinase C isoforms, diacylglycerol .
Méthodes De Préparation
Alpha-TPA can be synthesized through the esterification of phorbol with tetradecanoic acid and acetic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Analyse Des Réactions Chimiques
Alpha-TPA undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products, depending on the conditions and reagents used.
Reduction: Reduction of this compound can lead to the formation of reduced derivatives.
Substitution: this compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.
Hydrolysis: This compound can be hydrolyzed to yield phorbol and the corresponding acids.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acids or bases for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Alpha-TPA has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard for studying esterification reactions.
Biology: Employed in cell biology research to study signal transduction pathways and the role of protein kinase C in cellular processes.
Medicine: Investigated for its potential therapeutic applications in cancer treatment and as a diagnostic tool in cytogenetic testing of B-cell cancers.
Mécanisme D'action
Alpha-TPA exerts its effects by activating protein kinase C, a family of enzymes involved in various cellular processes. The activation of protein kinase C by this compound mimics the natural activation by diacylglycerol, leading to the phosphorylation of target proteins and subsequent changes in cellular functions. The molecular targets and pathways involved in the action of this compound include the regulation of gene expression, cell proliferation, and apoptosis .
Comparaison Avec Des Composés Similaires
Alpha-TPA is similar to other phorbol esters, such as phorbol 12-myristate 13-acetate and phorbol 12,13-dibutyrate. These compounds also activate protein kinase C and have similar biological effects. this compound is unique in its specific structure and potency as a tumor promoter. Other similar compounds include diacylglycerol, which is a natural activator of protein kinase C, and synthetic analogs of phorbol esters used in research .
Propriétés
Formule moléculaire |
C36H56O8 |
|---|---|
Poids moléculaire |
616.8 g/mol |
Nom IUPAC |
[(1S,6R,13S)-13-acetyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] tetradecanoate |
InChI |
InChI=1S/C36H56O8/c1-7-8-9-10-11-12-13-14-15-16-17-18-29(39)43-32-24(3)35(42)27(30-33(5,6)36(30,32)44-25(4)38)20-26(22-37)21-34(41)28(35)19-23(2)31(34)40/h19-20,24,27-28,30,32,37,41-42H,7-18,21-22H2,1-6H3/t24?,27?,28?,30?,32?,34-,35-,36-/m1/s1 |
Clé InChI |
PHEDXBVPIONUQT-BRMNCXBCSA-N |
SMILES isomérique |
CCCCCCCCCCCCCC(=O)OC1C([C@]2(C(C=C(C[C@]3(C2C=C(C3=O)C)O)CO)C4[C@@]1(C4(C)C)OC(=O)C)O)C |
SMILES canonique |
CCCCCCCCCCCCCC(=O)OC1C(C2(C(C=C(CC3(C2C=C(C3=O)C)O)CO)C4C1(C4(C)C)OC(=O)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















